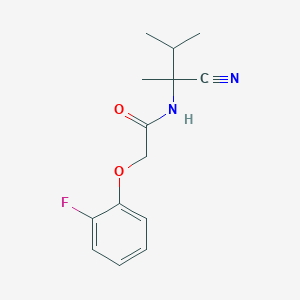![molecular formula C19H22N2O6 B2873897 Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate CAS No. 1219906-81-6](/img/structure/B2873897.png)
Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a direct and concise method was reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized compound was then transformed into various synthetically important unsymmetrical monoselenides .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as multinuclear NMR, IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the thermal decomposition behavior of a similar compound was studied by thermogravimetric analysis .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate and its derivatives have been synthesized and studied for various properties and potential applications. Research highlights include:
Synthetic Methodologies : Innovative synthetic routes have been developed for creating complex molecules, including those with the this compound structure. For example, one-pot synthesis strategies have been employed to synthesize 1,4,5-trisubstituted 1,2,3-triazoles, showcasing advanced techniques in creating structurally complex and potentially bioactive molecules (Ahmed et al., 2016).
Chemical Reactivity and Interactions : Studies on compounds with similar structures have explored their reactivity and interactions with other chemical entities. For instance, the reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines have been documented, highlighting the versatility and reactivity of such compounds, which may relate to the broader chemical family of this compound (Vasileva et al., 2018).
Biological Evaluation : Various derivatives have been synthesized and biologically evaluated, showing significant potential in fields such as antimicrobial activities. This includes the synthesis and characterization of novel piperazine derivatives with assessments of their in vitro antimicrobial properties, indicating a wide range of potential applications in medical and pharmaceutical research (Rajkumar et al., 2014).
Potential Therapeutic Applications : While direct studies on this compound specifically might be limited, research on structurally related compounds suggests potential therapeutic applications, especially in the realm of antimicrobial and possibly anticancer therapies. The exploration of cyclic hydroxamic acids and lactams, for instance, provides insights into the potential for developing new drugs based on similar molecular frameworks (Hartenstein & Sicker, 1993).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles , have been shown to target various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.
Pharmacokinetics
Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable pharmacokinetic properties that enhance their bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting that the compound may have similar effects.
Orientations Futures
The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research could focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
Propriétés
IUPAC Name |
ethyl 2-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-2-25-19(24)18(23)21-7-5-20(6-8-21)17(22)14-10-13(14)12-3-4-15-16(9-12)27-11-26-15/h3-4,9,13-14H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHRILCVSELDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

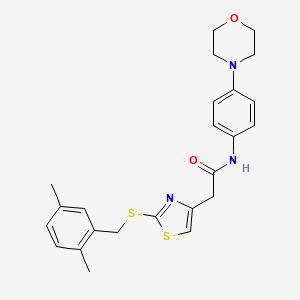
![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)

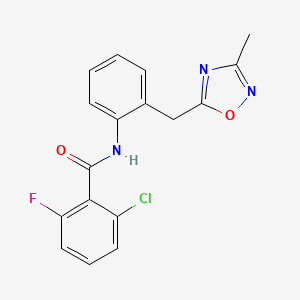

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)
![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)
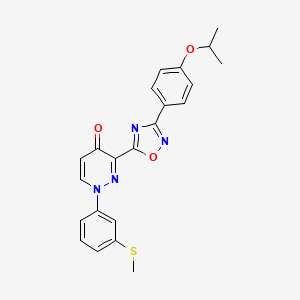
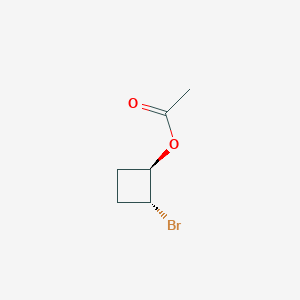


![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)
![N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2873836.png)
